molecular formula C18H10ClN3OS B3037478 2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)malononitrile CAS No. 478064-73-2

2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)malononitrile

Cat. No. B3037478
CAS RN: 478064-73-2
M. Wt: 351.8 g/mol
InChI Key: VDSBZIGJZWBFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the interaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The reactivity of thiazole derivatives can be influenced by substituents on the thiazole ring . These substituents can alter the orientation types and shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including compounds like 2-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)malononitrile, have demonstrated antimicrobial potential. Researchers have found that this compound exhibits activity against bacterial strains such as Bacillus cereus, Bacillus subtilis, and Escherichia coli, as well as fungal strains like Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae .

Anti-Inflammatory and Analgesic Properties

The presence of thiazolidinone rings in thiazole-based compounds has been associated with anti-inflammatory and analgesic effects. While specific studies on our compound are limited, this class of molecules shows promise in alleviating pain and reducing inflammation .

Safety and Hazards

The safety and hazards of thiazole derivatives can vary widely depending on their specific structure . It’s important to refer to the specific Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

Thiazoles continue to be a focus of research due to their wide range of biological activities . Future research may involve the design and synthesis of new thiazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

2-[[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3OS/c19-18-22-10-14(24-18)11-23-17-6-5-13-3-1-2-4-15(13)16(17)7-12(8-20)9-21/h1-7,10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSBZIGJZWBFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C(C#N)C#N)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801136513
Record name 2-[[2-[(2-Chloro-5-thiazolyl)methoxy]-1-naphthalenyl]methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)malononitrile

CAS RN

478064-73-2
Record name 2-[[2-[(2-Chloro-5-thiazolyl)methoxy]-1-naphthalenyl]methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478064-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-[(2-Chloro-5-thiazolyl)methoxy]-1-naphthalenyl]methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)malononitrile
Reactant of Route 2
Reactant of Route 2
2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)malononitrile
Reactant of Route 3
Reactant of Route 3
2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)malononitrile
Reactant of Route 4
2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)malononitrile
Reactant of Route 5
Reactant of Route 5
2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)malononitrile
Reactant of Route 6
Reactant of Route 6
2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)malononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.